molecular formula C19H17NO5 B2704612 Ethyl 3-(4-methoxybenzamido)benzofuran-2-carboxylate CAS No. 477499-53-9

Ethyl 3-(4-methoxybenzamido)benzofuran-2-carboxylate

Cat. No.: B2704612
CAS No.: 477499-53-9
M. Wt: 339.347
InChI Key: YZZRMLNOOJLDPL-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methoxybenzamido)benzofuran-2-carboxylate is a derivative of benzofuran . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .


Synthesis Analysis

The benzofuran-based lead compounds were synthesized by treating 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine . The ethyl 5-nitrobenzofuran-2-carboxylate was obtained in good yields and purity .


Molecular Structure Analysis

Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .


Chemical Reactions Analysis

Benzofuran-3-carboxylate esters could be effectively synthesized by reactions of salicylic aldehyde derivatives with ethyl diazoacetates in HBF4 medium, followed by treatment with concentrated H2SO4 .


Physical and Chemical Properties Analysis

The empirical formula of this compound is C11H10O3 . Its molecular weight is 190.20 .

Scientific Research Applications

Synthesis of New Benzofuran Derivatives

Research by Mubarak et al. (2007) details the synthesis of new benzofuran derivatives, including ethyl 3-[(alkylamino)methyl]-6-methoxy-1-benzofuran-2-carboxylates, and their in vitro anti-HIV-1 and HIV-2 activities. These compounds were synthesized via reactions involving ethyl 3-(bromomethyl)-6-methoxy-l-benzofuran-2-carboxylate and demonstrated the ability to inhibit HIV replication in cell culture at non-toxic concentrations (Mubarak et al., 2007).

Facile Synthesis of Quinoline Derivatives

Gao et al. (2011) described a facile synthesis of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives via a one-pot reaction. This synthesis involved ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate and various substituted salicylaldehydes, leading to compounds obtained in good yields and confirmed by spectral data (Gao et al., 2011).

Antimicrobial and Antioxidant Activities

Synthesis of Lignan Conjugates

Raghavendra et al. (2016) synthesized ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds, which were screened for antimicrobial and antioxidant activities. Compounds showed excellent antibacterial and antifungal properties, with remarkable antioxidant potential. Docking studies indicated pharmaceutical properties within the range of 95% of drugs (Raghavendra et al., 2016).

Crystal Structures and Synthesis Routes

Crystal Structures of Benzofuran Compounds

Yeong et al. (2018) studied the crystal structure of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate and its building block, revealing the importance of strong hydrogen bonds in crystal packing. The study emphasizes the role of water molecules in the structure's stability (Yeong et al., 2018).

Renewable PET Production

Biobased Terephthalic Acid Precursors

Pacheco et al. (2015) explored the use of silica molecular sieves containing framework Lewis acid centers for catalyzing Diels–Alder and dehydrative aromatization reactions between ethylene and renewable furans. This research contributes to the production of biobased terephthalic acid precursors, a key component in renewable PET production, demonstrating a potential pathway for sustainable materials (Pacheco et al., 2015).

Mechanism of Action

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Therefore, it can be inferred that Ethyl 3-(4-methoxybenzamido)benzofuran-2-carboxylate may interact with targets related to these biological activities.

Mode of Action

Benzofuran compounds are known to interact with their targets, leading to changes that result in their biological activities . The exact nature of these interactions and the resulting changes for this compound remain to be elucidated.

Biochemical Pathways

Given the biological activities associated with benzofuran compounds , it can be inferred that this compound may affect pathways related to tumor growth, bacterial proliferation, oxidative stress, and viral replication.

Result of Action

Based on the known biological activities of benzofuran compounds , it can be inferred that this compound may have effects such as inhibiting tumor growth, killing or inhibiting the growth of bacteria, reducing oxidative stress, and inhibiting viral replication.

Safety and Hazards

Ethyl 3-(4-methoxybenzamido)benzofuran-2-carboxylate may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and other exposed areas thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

Given the strong biological activities of benzofuran compounds, they have attracted more and more attention of chemical and pharmaceutical researchers worldwide . They are potential natural drug lead compounds . Future research could focus on further exploring the biological activities and potential applications of Ethyl 3-(4-methoxybenzamido)benzofuran-2-carboxylate and other benzofuran derivatives.

Properties

IUPAC Name

ethyl 3-[(4-methoxybenzoyl)amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5/c1-3-24-19(22)17-16(14-6-4-5-7-15(14)25-17)20-18(21)12-8-10-13(23-2)11-9-12/h4-11H,3H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZRMLNOOJLDPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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